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Get Quote

Biochemical and Cellular Profiling at a Glance

The table below summarizes the key characteristics of CVT-313 and Flavopiridol based on the search

results.

Feature CVT-313 Flavopiridol

Primary Target CDK2 [1] Pan-CDK inhibitor (CDK1,
CDK2, CDK4, CDK7) [2]

Reported CDK2
IC₅₀

0.5 µM (cell-free assay) [1] Potent nanomolar range (e.g.,
~100 nM) [2]

Selectivity ~8-fold selective for CDK2 over CDK1; >400-fold
over CDK4 [3]

Non-selective [2]

Reported
Cellular IC₅₀

~1.2 µM (A549 lung carcinoma cells) [3] Inhibits proliferation at
nanomolar concentrations
[2]

Cellular Outcome Inhibits Rb hyperphosphorylation, arrests cell

cycle at G1/S boundary [1]

Arrests cell cycle at both G1/S

and G2/M boundaries [2]
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Feature CVT-313 Flavopiridol

Binding Mode ATP-competitive (Type I inhibitor); binds in the
active conformation [3]

ATP-competitive [4]

Key Structural
Interactions

Direct hydrogen bonds with Leu83, Asp86,
Asp145; water-mediated interaction with Asn132

[3]

Key hydrogen bonds with the
kinase hinge region [5] [6]

Therapeutic
Utility

Preclinical research tool; shows synergy with

other agents (e.g., CDK4 inhibitors) [7] [3]

First CDK inhibitor in human

clinical trials [2]

Detailed Experimental Data and Protocols

For your experimental planning, here is a deeper dive into the methodologies that generated the data above.

CVT-313 Experimental Insights

Biochemical Assay (IC₅₀): The reported IC₅₀ of 0.5 µM was determined using a cell-free

(enzymatic) assay that measured the inhibition of CDK2/Cyclin A activity [1].
Cellular Proliferation Assay (IC₅₀): The cellular IC₅₀ of 1.2 µM in A549 cells was determined

using a CellTiter-Glo (CTG) Luminescent Cell Viability Assay. This method quantifies the
number of metabolically active cells after 48 hours of drug treatment [3].

Thermal Shift Assay: This experiment confirmed direct binding to CDK2. The study found that
CVT-313 increased the melting temperature ((T_m)) of CDK2 by 7°C, indicating a stabilizing

effect on the protein structure [3].
Synergistic Studies: Research in melanoma cell lines showed that CVT-313 (2 µM) could

synergize with a CDK4 inhibitor (0.25 µM), leading to approximately 80% cell growth
inhibition even though each agent alone was poorly potent in that specific line [3].

Flavopiridol Experimental Insights

Early Landmark Studies: Flavopiridol's potent, nanomolar-level activity was established
through early preclinical studies. It demonstrated growth inhibition across various mammalian

cell lines and was found to be a potent inhibitor of multiple CDKs in cell-free assays [2].
Clinical Trial Experience: As the first CDK inhibitor to enter human trials, it showed activity

against several cancers. A key finding was that biologically active plasma concentrations
(~300–500 nM) were achievable in patients receiving infusional flavopiridol [2].
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Mechanisms of Action and Binding

The following diagrams illustrate the distinct mechanisms and binding interactions of these two inhibitors.

Flavopiridol: Pan-CDK Inhibition CVT-313: Selective CDK2 Inhibition

Flavopiridol enters ATP-binding site

Broad inhibition of CDK1, CDK2,
CDK4, CDK7, CDK9

Cell cycle arrest at G1/S & G2/M

Additional effects: Apoptosis,
anti-angiogenesis, transcriptional modulation

CVT-313 binds CDK2 ATP-pocket

Inhibits CDK2/Cyclin A & E activity

Prevents Rb protein phosphorylation

Cell cycle arrest at G1/S boundary

Click to download full resolution via product page
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CVT-313 Binding Interactions with CDK2 Flavopiridol Binding (from Co-crystal structure)

CVT-313 binds in
ATP-active site (Type I)

Direct H-bonds with:
Leu83, Asp86, Asp145

Water-mediated
H-bond with Asn132

Stabilizes active
kinase conformation

Flavopiridol occupies
ATP-binding site

Forms key H-bonds with
hinge region residues

Interaction with Glu81
and Leu83 (via crystal structure)

Chlorophenyl group
occupies hydrophobic region

Click to download full resolution via product page

Research Implications and Selection Guide

Your choice between CVT-313 and Flavopiridol should be guided by your specific research goals.

Choose CVT-313 if: Your research requires selective CDK2 inhibition to isolate its biological

function, or if you are exploring synergistic drug combinations. Its well-characterized binding mode
also makes it a good starting point for medicinal chemistry efforts to design more potent analogues

[7] [3].
Choose Flavopiridol if: Your goal is to achieve broad and potent CDK inhibition to induce robust

cell cycle arrest and apoptosis. It remains a valuable tool for studying the aggregate effect of pan-
CDK inhibition and provides a clinical benchmark [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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